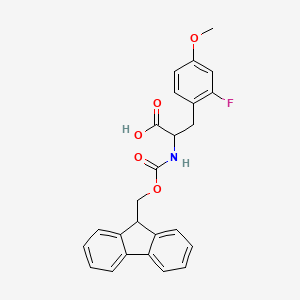![molecular formula C17H17N3O2S B12299521 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a mercapto group, which is known for its reactivity, and a methoxybenzyl group, which can influence the compound’s solubility and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the benzimidazole derivative with thiol-containing reagents under basic conditions.
Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the benzimidazole derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-mercapto-1H-benzo[d]imidazole: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)acetamide: Lacks the benzimidazole core.
2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide: Lacks the methoxybenzyl group.
Uniqueness
The presence of both the mercapto and methoxybenzyl groups in 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide makes it unique. The mercapto group provides reactivity, while the methoxybenzyl group can influence solubility and biological activity, potentially enhancing the compound’s overall efficacy in various applications.
属性
分子式 |
C17H17N3O2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-22-13-8-6-12(7-9-13)10-18-16(21)11-20-15-5-3-2-4-14(15)19-17(20)23/h2-9H,10-11H2,1H3,(H,18,21)(H,19,23) |
InChI 键 |
PGVPKTNHOMOKLC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
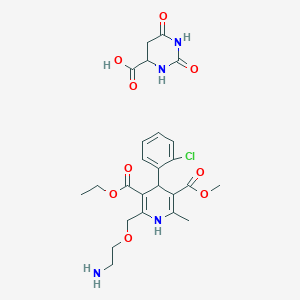
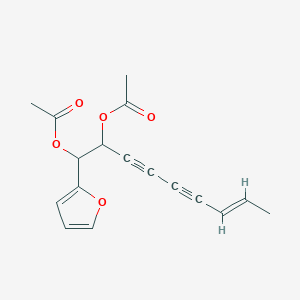
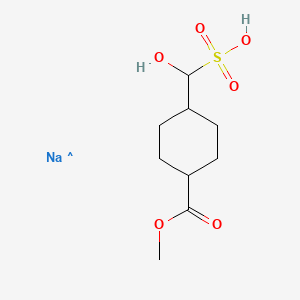
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)

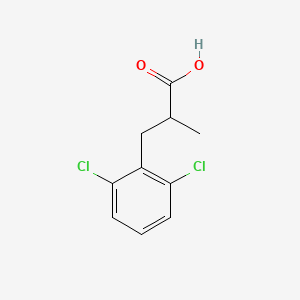
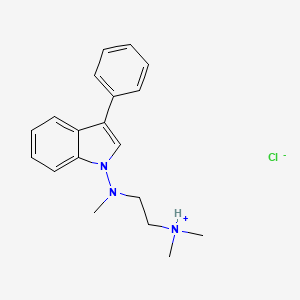

![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
